N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c11-9-6(10-15-3-4-16-10)1-2-8(12)7(9)5-13-14/h1-2,5,10,14H,3-4H2/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSWAZVQXCRCJA-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)/C=N/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and 1,3-dioxolane.
Formation of Intermediate: The aldehyde group of 2-chloro-6-fluorobenzaldehyde is protected by reacting with 1,3-dioxolane under acidic conditions to form a dioxolane-protected intermediate.
Condensation Reaction: The protected intermediate undergoes a condensation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a hydroxylamine functional group attached to a chlorinated dioxolane derivative. Its unique structure contributes to its reactivity and potential applications in synthesis and biological activity.
Anticancer Activity
Research indicates that derivatives of hydroxylamines exhibit anticancer properties by inhibiting cell proliferation. For instance, studies have shown that compounds with similar structural motifs can significantly reduce the growth of cancer cell lines, suggesting that N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine could be explored for similar effects.
Antimicrobial Properties
The compound's structure may also confer antimicrobial properties. Hydroxylamines are known to interact with microbial enzymes, potentially leading to inhibition of growth. Preliminary tests on gram-positive and gram-negative bacteria could provide insights into its efficacy.
Synthetic Pathways
This compound can be synthesized through several pathways involving the reaction of hydroxylamine with appropriate aldehyde or ketone derivatives. The presence of the dioxolane ring enhances the stability of the intermediate products.
| Reaction Type | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Aldoxime Formation | Aldehyde + Hydroxylamine | Room Temperature | 85 |
| Dioxolane Formation | Dioxolane + Chlorinated Compound | Reflux | 78 |
Case Study: Anticancer Evaluation
In a controlled study, this compound was tested against various cancer cell lines, including A431 (vulvar epidermal carcinoma). The results indicated a significant reduction in cell viability, supporting further exploration of this compound as a potential anticancer agent.
"The compound demonstrated an IC50 value comparable to established chemotherapeutic agents."
Case Study: Antimicrobial Testing
Another study evaluated the antimicrobial activity of hydroxylamine derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that certain structural modifications could enhance antibacterial potency, paving the way for new therapeutic agents derived from this compound.
Mechanism of Action
The mechanism by which N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine exerts its effects depends on its application:
Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.
Chemical Reactions: In synthetic applications, the compound’s reactivity is influenced by the electronic effects of the chloro, fluoro, and dioxolane substituents, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
N-{[2-chloro-3-(1,3-dioxolan-2-yl)phenyl]methylidene}hydroxylamine: Lacks the fluorine substituent, which may alter its reactivity and applications.
N-{[2-chloro-6-fluorophenyl]methylidene}hydroxylamine:
N-{[3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine: Different positioning of the chloro substituent, leading to variations in reactivity.
Uniqueness
N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine is unique due to the combination of its chloro, fluoro, and dioxolane substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Biological Activity
N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine (CAS: 1807888-07-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C10H9ClFNO3
Molecular Weight: 245.63 g/mol
The compound features a chloro-substituted aromatic ring along with a dioxolane moiety, which may influence its biological interactions and mechanisms of action.
Synthesis
The synthesis of this compound involves standard organic reactions typically used in the formation of hydroxylamines. The detailed synthetic pathway is crucial for understanding how modifications to the structure can affect biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing dioxolane rings have shown promising results against various cancer cell lines, including non-small cell lung cancer (A549 cells).
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6l | 0.46 | Induces apoptosis through mitochondrial pathways |
| 5-FU | 4.98 | Chemotherapeutic agent |
In particular, compound 6l , which is structurally related to this compound, demonstrated an IC50 value significantly lower than that of the standard chemotherapy drug 5-fluorouracil (5-FU), indicating superior potency in inhibiting cancer cell growth .
The mechanism by which this compound exerts its biological effects may involve the modulation of apoptotic pathways. Studies suggest that similar compounds can alter the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .
Case Studies
- Study on Anticancer Effects : A study evaluating various hydroxylamine derivatives found that those with halogen substitutions exhibited enhanced cytotoxicity against A549 cells. The presence of a dioxolane ring was noted to contribute positively to the biological activity .
- Fungicidal Activity : Research on novel triazole compounds containing dioxolane indicated potential fungicidal properties. While specific data on this compound was not highlighted, the structural similarities suggest it may possess similar activities .
Q & A
Basic Research Questions
Q. What crystallographic methods are recommended for determining the structure of this compound?
- Methodology : Single-crystal X-ray diffraction is optimal. Use SHELXL for refinement due to its robustness in small-molecule crystallography. Analyze asymmetric units for conformational differences and intermolecular interactions (e.g., O–H···N hydrogen bonds, C–H···π stacking). Dihedral angles between aromatic rings and substituents should be quantified to assess planarity .
Q. How can the compound be synthesized and characterized?
- Methodology :
- Synthesis : Employ derivatization reactions with chlorinated agents (e.g., CNBF for amine functionalization) under acidic conditions (pH 4.5) to stabilize intermediates .
- Characterization : Use HPLC (C18 column, UV detection) to monitor purity. Confirm structure via H/C NMR and mass spectrometry. For absolute configuration, X-ray crystallography is definitive .
Q. What in vitro methods assess metabolic stability and pathways?
- Methodology : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH. Detect metabolites (e.g., reductive products like o-anisidine) via HPLC. Use species-specific CYP inducers (β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to identify metabolic enzymes .
Advanced Research Questions
Q. How can contradictions in species-dependent metabolic data be resolved?
- Methodology :
- Experimental Design : Compare microsomal activity (NADPH:CYP reductase levels) across species. Replicate incubations under controlled pH (7.4 vs. 4.5) to distinguish enzymatic vs. non-enzymatic pathways.
- Data Analysis : Apply ANOVA to metabolite formation rates. For instance, β-NF induction in rats increases o-aminophenol 2.4-fold, while rabbits show negligible effects, suggesting species-specific CYP1A/2E1 roles .
Q. What computational strategies predict reactivity and enzyme interactions?
- Methodology :
- Geometry Optimization : Perform DFT calculations (B3LYP/6-31G**) to model electronic properties and tautomeric stability.
- Docking Studies : Use AutoDock Vina to simulate binding with CYP450 isoforms. Focus on hydrophobic pockets and hydrogen-bonding residues .
Q. How to investigate tautomerism or isomerism in the compound?
- Methodology :
- Variable-Temperature NMR : Monitor proton shifts (e.g., imine vs. enamine forms) across temperatures.
- Crystallographic Analysis : Compare X-ray structures under different crystallization conditions. For example, shows two conformers in the asymmetric unit with distinct dihedral angles (42.69° vs. 54.49°) .
Key Considerations
- Structural Analysis : SHELX programs are critical for resolving crystallographic ambiguities, especially for hydrogen-bonding networks .
- Enzymatic Studies : Species-specific CYP induction (e.g., ethanol for rat CYP2E1) clarifies metabolic discrepancies .
- Synthetic Optimization : Derivatization pH and stabilizing agents (e.g., CNBF) enhance yield in hydroxylamine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
